

GSK717: A Selective Inhibitor of NOD2 Signaling

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Compound of Interest

Compound Name: GSK717

Cat. No.: B2531873

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **GSK717**, a potent and selective small molecule inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD2 is an intracellular pattern recognition receptor pivotal in the innate immune response to bacterial components, and its dysregulation is implicated in various inflammatory diseases. This document details the mechanism of action, quantitative efficacy, selectivity, and cellular effects of **GSK717**. Detailed experimental protocols for key assays and visualizations of the NOD2 signaling pathway and inhibitor screening workflows are provided to support researchers in the fields of immunology, inflammation, and drug discovery.

Introduction to NOD2 and its Role in Inflammation

Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) is an intracellular sensor of the innate immune system.[1] It recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan, leading to the activation of downstream signaling pathways.[2] This activation results in the production of pro-inflammatory cytokines and chemokines, crucial for clearing bacterial infections.[2] The core signaling cascade involves the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2), which in turn activates the NF- κ B and MAPK pathways.[2] Dysregulation of NOD2 signaling has been linked to several inflammatory conditions, including Crohn's disease and Blau syndrome, making it a compelling target for therapeutic intervention.[3]

GSK717: A Potent and Selective NOD2 Inhibitor

GSK717 is a benzimidazole diamide compound identified through a high-throughput cell-based screening campaign as a selective inhibitor of MDP-induced NOD2 signaling.^[3] It effectively blocks the production of pro-inflammatory cytokines mediated by NOD2 activation.^[4]

Mechanism of Action

GSK717 acts as a competitive inhibitor of NOD2.^[4] A Schild analysis has demonstrated that **GSK717** competitively antagonizes MDP-induced NOD2 activation, suggesting that it likely binds to the same site on NOD2 as MDP or a closely related allosteric site.^[4] This competitive binding prevents the conformational changes in NOD2 necessary for downstream signaling.

Quantitative Data

The potency and cellular efficacy of **GSK717** have been characterized in various assays. The key quantitative data are summarized in the table below.

Parameter	Value	Cell Line/System	Assay Conditions	Reference
IC50	400 nM	HEK293 cells stably expressing human NOD2 (HEK293/hNOD2)	MDP-stimulated IL-8 secretion	^[5] ^[6]
Inhibition of Cytokine Release	5 µM	Primary human monocytes	MDP-stimulated release of IL-8, IL-6, TNFα, and IL-1β	^[5]

Selectivity Profile

A critical attribute of a pharmacological inhibitor is its selectivity. **GSK717** has been shown to be highly selective for NOD2-mediated signaling pathways.

Target/Pathway	Effect of GSK717	Reference
NOD1 Signaling	No effect	[5]
TNFR1 Signaling	No effect	[5]
TLR2 Signaling	No effect on direct activation, but blocks NOD2-TLR2 synergy	[5]

Signaling Pathways and Experimental Workflows

NOD2 Signaling Pathway

The following diagram illustrates the canonical NOD2 signaling pathway upon activation by MDP.

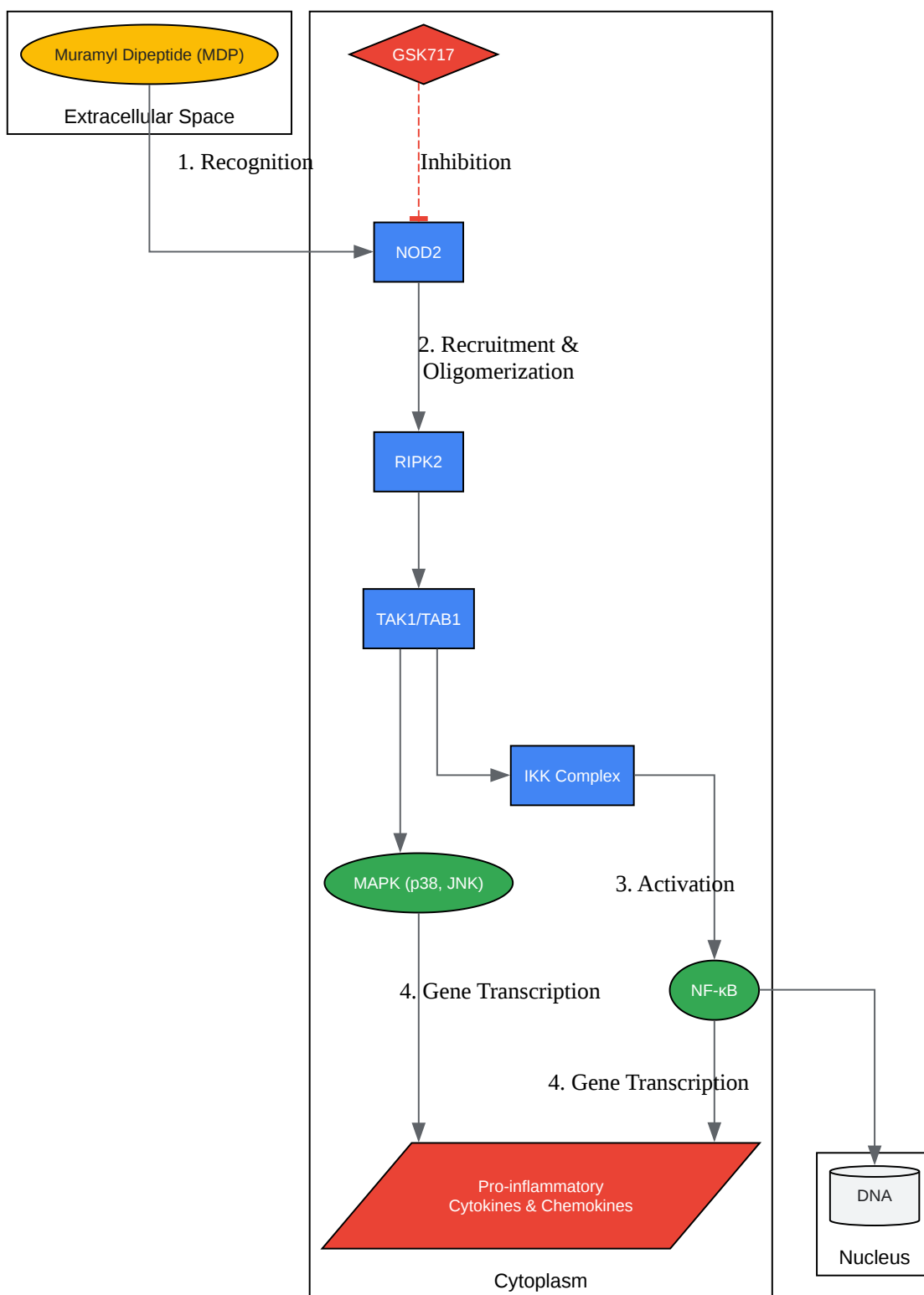


Figure 1: NOD2 Signaling Pathway

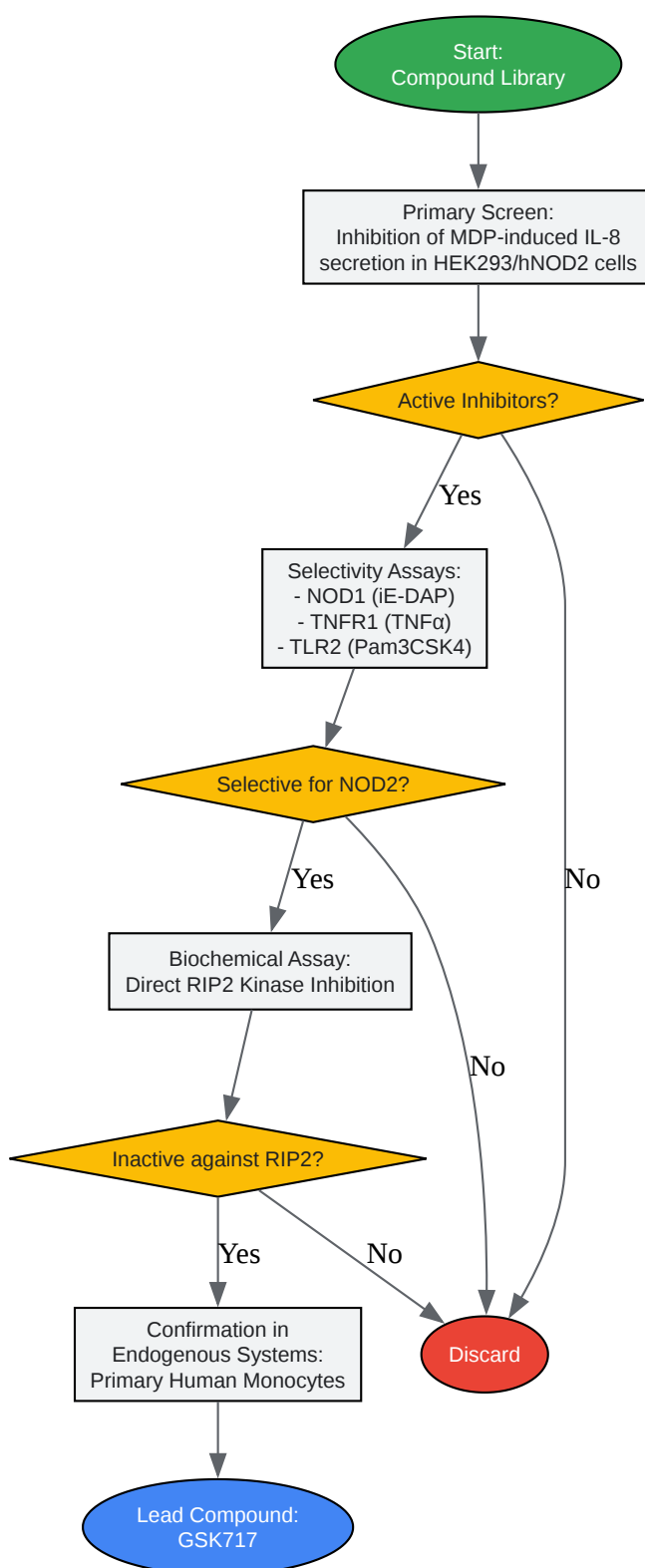


Figure 2: Screening Workflow for Selective NOD2 Inhibitors

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